N-Benzyl-1-ethyl-3-methyl-1H-pyrazol-4-amine
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Overview
Description
N-Benzyl-1-ethyl-3-methyl-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring substituted with benzyl, ethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1-ethyl-3-methyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylhydrazine with ethyl acetoacetate, followed by methylation and subsequent cyclization to form the pyrazole ring . The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like iodine or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1-ethyl-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and substituted pyrazoles .
Scientific Research Applications
N-Benzyl-1-ethyl-3-methyl-1H-pyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Benzyl-1-ethyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Benzyl-1-ethyl-3-methyl-1H-pyrazol-4-amine include:
1-Benzyl-3-methyl-1H-pyrazol-4-amine: Lacks the ethyl group, which may affect its reactivity and biological activity.
N-Benzyl-1-ethyl-1H-pyrazol-4-amine: Lacks the methyl group, which may influence its chemical properties and applications.
1-Benzyl-1H-pyrazol-4-amine:
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of benzyl, ethyl, and methyl groups on the pyrazole ring enhances its reactivity and potential for diverse applications in various fields .
Biological Activity
N-Benzyl-1-ethyl-3-methyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, case studies, and comparative analyses with similar compounds.
This compound is characterized by its pyrazole core, which is known for diverse biological activities. The synthesis of this compound typically involves the reaction of 1H-pyrazole derivatives with benzyl and ethyl groups. The specific structure allows for variations in reactivity and biological interactions.
The biological activity of this compound primarily arises from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which can lead to therapeutic effects in diseases such as cancer and inflammation.
- Receptor Modulation : It may modulate receptor activity, influencing signal transduction pathways that are critical in cellular responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : Research indicates that compounds with similar pyrazole structures exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from pyrazole scaffolds have shown IC50 values indicating effective inhibition of cell proliferation in breast cancer (MDA-MB-231) and pancreatic cancer (MIA PaCa-2) cell lines .
- Mechanisms of Action : The anticancer effects are often linked to the induction of apoptosis and disruption of microtubule assembly, which are critical processes in cancer cell survival and proliferation .
Anti-inflammatory Properties
This compound has also been explored for its anti-inflammatory properties. Studies suggest that it may reduce mTORC1 activity, which plays a role in inflammation regulation . This modulation can lead to increased autophagy, further contributing to its therapeutic potential.
Comparative Analysis with Similar Compounds
A comparison with other pyrazole derivatives reveals distinct biological profiles:
Compound Name | Structure Type | Biological Activity | IC50 (µM) |
---|---|---|---|
N-Benzyl-1-methyl-1H-pyrazol-4-amine | Methyl substituted | Moderate anticancer activity | 20.0 |
N-Benzyl-1-propyl-1H-pyrazol-4-amines | Propyl substituted | Lower cytotoxicity | >50 |
N-Benzyl-1-(3,5-dimethyl)-1H-pyrazol-4-amines | Dimethyl substituted | Significant antiproliferative effect | 10.0 |
This table illustrates how variations in substitution can significantly influence the biological activity of pyrazole derivatives.
Case Studies
Several case studies have documented the efficacy of N-Benzyl derivatives in preclinical models:
- Breast Cancer Model : In vitro studies demonstrated that N-benzyl pyrazole derivatives induced apoptosis in MDA-MB-231 cells at concentrations as low as 2.5 µM, enhancing caspase activity significantly .
- Inflammation Model : In models assessing inflammation, compounds similar to N-Benzyl derivatives showed reduced inflammatory markers and improved outcomes in animal models treated with these compounds .
Properties
Molecular Formula |
C13H17N3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-benzyl-1-ethyl-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C13H17N3/c1-3-16-10-13(11(2)15-16)14-9-12-7-5-4-6-8-12/h4-8,10,14H,3,9H2,1-2H3 |
InChI Key |
MFYDRJPIXHKPGL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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